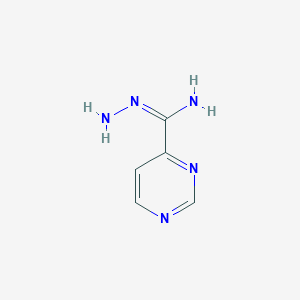

N-aminopyrimidine-4-carboximidamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N'-aminopyrimidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRZVPXBWKTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724773 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18091-46-8 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Aminopyrimidine-5-carboxamide: A Versatile Scaffold in Medicinal Chemistry

A Note on the Initial Topic: Initial searches for "N-aminopyrimidine-4-carboximidamide" with CAS number 18091-46-8 did not yield any specific, verifiable information in comprehensive chemical databases. This suggests a potential discrepancy in the provided chemical name or CAS number. Therefore, this technical guide will focus on a closely related, well-documented, and medicinally relevant compound: 4-Aminopyrimidine-5-carboxamide . This compound and its derivatives represent a significant area of research in drug discovery, and this guide will provide an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. Among the diverse family of pyrimidine derivatives, those bearing amino and carboxamide functionalities have garnered considerable attention for their therapeutic potential.[2]

4-Aminopyrimidine-5-carboxamide, in particular, serves as a key building block in the synthesis of potent and selective inhibitors of various enzymes, especially protein kinases. The strategic placement of the amino group at the 4-position and the carboxamide at the 5-position provides a versatile platform for generating libraries of compounds with diverse pharmacological activities. This guide will delve into the core physicochemical properties, synthetic strategies, and the burgeoning applications of this important molecular framework.

Physicochemical Properties of 4-Aminopyrimidine-5-carboxamide

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | [3] |

| Molecular Weight | 139.11 g/mol | [3] |

| CAS Number | 20737-41-1 | [3] |

| Appearance | White to yellow powder or crystals | [4] |

| Topological Polar Surface Area | 89.1 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| logP (calculated) | -0.1 | [3] |

Synthesis and Derivatization Strategies

The synthesis of the 4-aminopyrimidine-5-carboxamide core and its subsequent derivatization are crucial for exploring its structure-activity relationships (SAR).

Core Scaffold Synthesis

A common synthetic route to the 4-aminopyrimidine-5-carboxamide scaffold involves the cyclization of a suitable acyclic precursor. One illustrative pathway is the condensation of an appropriate three-carbon component with urea or a urea equivalent, followed by functional group manipulations to introduce the amino and carboxamide moieties.

A generalized workflow for the synthesis and derivatization is depicted below:

Caption: Generalized workflow for the synthesis of 4-aminopyrimidine-5-carboxamide derivatives.

Experimental Protocol: Hydrolysis of a Pyrimidine-5-carbonitrile Precursor

This protocol describes a general method for the hydrolysis of a 4-aminopyrimidine-5-carbonitrile to the corresponding carboxamide.

Materials:

-

4-aminopyrimidine-5-carbonitrile derivative

-

Concentrated sulfuric acid

-

Deionized water

-

Sodium hydroxide solution (e.g., 2M)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Carefully add the 4-aminopyrimidine-5-carbonitrile derivative to a flask containing concentrated sulfuric acid, maintaining the temperature with an ice bath.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield the 4-aminopyrimidine-5-carboxamide derivative.

Note: This is a generalized procedure and may require optimization for specific substrates.

Applications in Drug Discovery and Development

The 4-aminopyrimidine-5-carboxamide scaffold is a cornerstone in the design of targeted therapies, particularly in oncology and immunology.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-aminopyrimidine core is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor for inhibitor binding. The 5-carboxamide group serves as a versatile handle for introducing substituents that can enhance potency and selectivity for specific kinases.

Derivatives of 4-aminopyrimidine-5-carboxamide have shown inhibitory activity against several important kinase targets, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]

-

c-Met: A receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), can drive tumor cell proliferation, survival, and invasion.[6]

The following diagram illustrates the general principle of kinase inhibition by a 4-aminopyrimidine-5-carboxamide derivative:

Caption: Kinase inhibition by a 4-aminopyrimidine-5-carboxamide derivative.

Other Therapeutic Areas

The versatility of the 4-aminopyrimidine scaffold extends beyond kinase inhibition. Derivatives are being investigated for a range of other biological activities, including:

-

Antimicrobial Agents: The pyrimidine nucleus is present in many compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Agents: By targeting key signaling molecules in inflammatory pathways, pyrimidine derivatives show promise in treating inflammatory conditions.[7]

-

Neurodegenerative Diseases: Some aminopyrimidine derivatives have been explored as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in Alzheimer's disease research.[8]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 4-aminopyrimidine-5-carboxamide and its derivatives.

General Safety Information:

-

Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.[4]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Aminopyrimidine-5-carboxamide is a highly valuable scaffold in modern medicinal chemistry. Its straightforward synthesis, versatile functionalization potential, and proven ability to interact with key biological targets make it an attractive starting point for the development of novel therapeutics. The continued exploration of this privileged structure is likely to yield new and improved treatments for a wide range of diseases, from cancer to neurodegenerative disorders.

References

- (No author provided). (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences.

-

Huang, S., Li, R., Connolly, P. J., Xu, G., Gaul, M. D., Emanuel, S. L., Lamontagne, K. R., & Greenberger, L. M. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063–6066. [Link]

- (No author provided). (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Benchchem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201440, 4-Aminopyrimidine-5-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11228787, 4-Aminopyrimidine-5-carbaldehyde. Retrieved from [Link]

- Cayman Chemical. (2024, October 30).

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 4-Aminopyrimidine-5-carboxylic acid. Retrieved from [Link]

- (No author provided). (n.d.). Novel pyrimidine-5-carboxamide derivatives. Google Patents.

-

Li, Q., Qiu, Y., Wang, Y., Zhang, Y., Chen, Y., Huang, W., & Huang, Y. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058–4062. [Link]

- Sigma-Aldrich. (2025, November 6).

-

Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. S. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3288. [Link]

-

Aher, J. S., & Patil, D. R. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 58. [Link]

- Fisher Scientific. (2009, June 12).

- (No author provided). (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines. Google Patents.

- (No author provided). (2018). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones.

- Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. S. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

-

Wang, X., Zhang, Y., Li, D., Li, J., Zhang, L., & Liu, H. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Archiv der Pharmazie, 352(5), e1800345. [Link]

- (No author provided). (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. 4-Aminopyrimidine-5-carboxylic acid | C5H5N3O2 | CID 1201440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminopyrimidine-5-carboxylic acid | 20737-41-1 [sigmaaldrich.com]

- 5. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]

- 8. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrimidine-4-carboximidhydrazide: Structural Analysis and Synthetic Utility

The following technical guide details the structure, synthesis, and medicinal chemistry applications of Pyrimidine-4-carboximidhydrazide .

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

Pyrimidine-4-carboximidhydrazide (also known as Pyrimidine-4-carbohydrazonamide or Pyrimidine-4-amidrazone ) is a critical nitrogen-rich intermediate used primarily in the synthesis of fused heterocyclic systems, such as 1,2,4-triazoles .

It is chemically distinct from the more common Pyrimidine-4-carbohydrazide (

Chemical Identity Table

| Feature | Description |

| IUPAC Name | Pyrimidine-4-carbohydrazonamide |

| Common Synonyms | Pyrimidine-4-amidrazone; Pyrimidine-4-carboximidic acid hydrazide |

| Chemical Structure | Pyrimidine ring attached to |

| Molecular Formula | |

| Key Distinction | NOT to be confused with Pyrimidine-4-carbohydrazide (CAS 39513-54-7), which has a |

| Primary Utility | Precursor for [1,2,4]triazolo[4,3-c]pyrimidines (Kinase/Tankyrase inhibitors) |

Structural Dynamics and Tautomerism

The reactivity of pyrimidine-4-carboximidhydrazide is governed by its amidrazone moiety, which exists in equilibrium between amide hydrazone and hydrazide imide tautomers. This tautomerism drives its ability to react with electrophiles (aldehydes, orthoesters) to form closed-ring systems.

Tautomeric Equilibrium

The molecule can shift between the neutral amidrazone and the zwitterionic forms, facilitating nucleophilic attack at the terminal nitrogen.

-

Form A (Amide Hydrazone):

(Dominant in neutral solution) -

Form B (Hydrazide Imide):

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1][2] The choice depends on the availability of starting materials (Nitrile vs. Amide) and the stability requirements of the substrate.

Route A: The Nitrile Addition (Direct & Atom-Economical)

This is the preferred method for generating the unsubstituted amidrazone.

Protocol:

-

Starting Material: 4-Cyanopyrimidine.

-

Reagent: Hydrazine hydrate (

). -

Conditions: Stirring in ethanol or methanol at

to RT. -

Mechanism: Nucleophilic addition of hydrazine to the nitrile carbon.

-

Note: The product is often unstable and used in situ for the next cyclization step.

Route B: The Vilsmeier-Type Activation (For N-Substituted Derivatives)

Used when the starting material is an amide, often seen in complex drug synthesis (e.g., Tankyrase inhibitors).

Protocol:

-

Activation: Convert Pyrimidine-4-carboxamide to the imidoyl chloride using

or -

Substitution: React the imidoyl chloride with hydrazine hydrate.

-

Yield: Generates the

-substituted carboximidhydrazide.

Visualization of Synthesis Pathways

Figure 1: Dual synthetic pathways for accessing the pyrimidine-4-carboximidhydrazide scaffold.

Medicinal Chemistry Application: Triazole Ring Formation[3]

The most authoritative application of this structure is in the synthesis of 1,2,4-triazole fused rings. This transformation is a cornerstone in the design of kinase inhibitors (e.g., for oncology indications like Tankyrase inhibition).

Mechanism: Cyclization with Electrophiles

The amidrazone reacts with a one-carbon electrophile (such as an aldehyde, orthoester, or carboxylic acid derivative) to close the triazole ring.

Case Study: Tankyrase Inhibitor Synthesis In the development of tankyrase inhibitors (Wnt pathway modulation), the pyrimidine-4-carboximidhydrazide intermediate is reacted with a benzoyl chloride or similar electrophile.

-

Step 1: Formation of the amidrazone (as described in Route B).

-

Step 2: Coupling with a carboxylic acid (using EDCI/HOBt) or acid chloride.

-

Step 3: Thermal dehydration to form the 1,2,4-triazole ring.

Experimental Protocol: Cyclization to 1,2,4-Triazole

Adapted from authoritative heterocyclic protocols [1, 2].

-

Reagents: Pyrimidine-4-carboximidhydrazide (1.0 eq), Aromatic Aldehyde (1.0 eq).

-

Solvent: Ethanol or Acetic Acid.

-

Procedure:

-

Reflux the mixture for 4–6 hours.

-

Monitor via TLC for the disappearance of the amidrazone.

-

Oxidative Cyclization: If using an aldehyde, an oxidant (e.g.,

or

-

-

Workup: Evaporate solvent; recrystallize from EtOH/Water.

Visualization of Cyclization Logic

Figure 2: Mechanism of converting the amidrazone scaffold into a bioactive triazole moiety.

Critical Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. All reactions involving hydrazine must be performed in a fume hood with appropriate PPE (gloves, face shield).

-

Stability: Carboximidhydrazides are prone to hydrolysis back to the amide or decomposition. They should be stored under inert atmosphere (Argon/Nitrogen) at

if not used immediately. -

Distinction Alert: When ordering reagents, ensure you do not purchase Pyrimidine-4-carbohydrazide (CAS 39513-54-7) if your intent is to perform amidrazone chemistry. The oxygen vs. nitrogen difference at the alpha position fundamentally changes the reactivity.

References

-

Huang, H., et al. (2017). "Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach." Journal of Medicinal Chemistry. (Describes the synthesis of (Z)-N''-(2-chlorophenyl)pyrimidine-4-carboximidhydrazide as a key intermediate).

-

Chem-Impex / PubChem Data. "Pyrimidine-4-carboxylic acid hydrazide (CAS 39513-54-7)." (Cited for structural contrast; the hydrazide analog).[2][3][4][5]

-

Oulu University Repository. "Tankyrase Inhibitors Synthesis." (Detailed experimental protocols for amidrazone intermediates).

Sources

The N-Aminopyrimidine Scaffold: A Technical Guide to Privileged Fused Heterocycles

Executive Summary

In medicinal chemistry, the term "aminopyrimidine" is frequently colloquialized to refer to exocyclic amines (e.g., 2-aminopyrimidine found in Imatinib). However, the

This guide focuses on the 1-aminopyrimidine moiety , detailing its synthesis, its reactivity as a 1,3-dipole, and its critical role in generating kinase inhibitors and anxiolytics (e.g., Zaleplon).

Part 1: The Chemistry of the N-N Bond

The defining feature of this scaffold is the N-N bond generated by electrophilic amination of the pyrimidine ring nitrogen. This transforms an electron-deficient heterocycle into a reactive N-imide or N-ylide species.

Structural Character & Reactivity

The 1-aminopyrimidinium salt exists in equilibrium with its ylide form. This structure possesses 1,3-dipolar character, allowing it to undergo [3+2] cycloadditions with alkynes or condensation with 1,3-dielectrophiles.

-

Dipole Character: The N-N bond provides the "a-b-c" component for dipolar cycloaddition.

-

Regioselectivity: Cyclization typically occurs at the adjacent carbon (C2 or C6), leading to fused 5,6-bicyclic systems.

The Gateway to Pyrazolo[1,5-a]pyrimidines

The primary medicinal utility of N-aminopyrimidines is the synthesis of pyrazolo[1,5-a]pyrimidines. This fused system mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .

Mechanism of Action (Chemical):

-

Amination: Pyrimidine is aminated at N1.

-

Cyclization: The N-amino group condenses with a 1,3-dielectrophile (e.g.,

-keto ester). -

Aromatization: Loss of water/alcohol yields the fully aromatic bicycle.

Part 2: Synthetic Architectures & Protocols[1]

Electrophilic Aminating Reagents

The synthesis of the N-aminopyrimidine core requires transferring an "NH

| Reagent | Full Name | Reactivity | Safety Profile | Utility |

| MSH | O-Mesitylenesulfonylhydroxylamine | High | Critical: Explosive when dry. | Gold standard for difficult substrates. |

| HOSA | Hydroxylamine-O-sulfonic acid | Moderate | Moderate: Corrosive, stable solid. | Standard for large-scale synthesis. |

| DPH | O-(Diphenylphosphinyl)hydroxylamine | High | High: Stable, non-explosive. | Modern alternative to MSH. |

Protocol: Synthesis of 1-Aminopyrimidinium Mesitylenesulfonate

Note: This protocol uses MSH due to its historical prevalence in Zaleplon synthesis, but safety is paramount.

Safety Pre-requisite: MSH is thermally unstable. Never store large quantities. Use immediately after preparation. Perform behind a blast shield.

Step-by-Step Methodology:

-

Preparation of MSH:

-

Dissolve ethyl O-mesitylenesulfonylacetohydroxamate in dioxane/perchloric acid at 0°C.

-

Pour into ice water to precipitate MSH.

-

Critical: Dissolve wet solid immediately in CH

Cl

-

-

Amination Reaction:

-

Substrate: Dissolve the substituted pyrimidine (1.0 equiv) in CH

Cl -

Addition: Add the MSH solution (1.2 equiv) dropwise at 0–5°C.

-

Incubation: Allow to warm to RT and stir for 2–12 hours.

-

Isolation: The 1-aminopyrimidinium salt often precipitates. Filter and wash with Et

O. If no precipitate, add Et

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic N-NH

broad singlet (typically

-

Protocol: Cyclization to Pyrazolo[1,5-a]pyrimidine

This step converts the salt into the bioactive scaffold.

Step-by-Step Methodology:

-

Reagents: Suspend 1-aminopyrimidinium salt (10 mmol) and Potassium Carbonate (K

CO -

Electrophile: Add the appropriate 1,3-dielectrophile (e.g., ethyl acetoacetate or dimethyl acetylenedicarboxylate) (11 mmol).

-

Reflux: Heat to reflux (80–100°C) for 4–8 hours.

-

Workup: Cool to RT. Pour into water. The product usually precipitates. Recrystallize from EtOH/DMF.

Part 3: Visualization of Pathways

Synthesis & Mechanism Flow

The following diagram illustrates the conversion of a standard pyrimidine into the privileged pyrazolo[1,5-a]pyrimidine scaffold via the N-amino intermediate.

Caption: Synthesis of the Pyrazolo[1,5-a]pyrimidine scaffold via the reactive 1-aminopyrimidinium salt intermediate.

Pharmacophore Mapping (Kinase Binding)

Why is this scaffold valuable? It mimics the Adenine ring of ATP but allows for unique substitution vectors (C3, C7) to access hydrophobic pockets in the kinase.

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of protein kinases.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][9][10][11][12][13]

Case Study: Zaleplon (Sonata)

Zaleplon is a sedative-hypnotic used for insomnia. It is a pyrazolo[1,5-a]pyrimidine that targets the benzodiazepine site of the GABA-A receptor.

-

Role of N-Amino Scaffold: The synthesis relies on the reaction of 3-amino-4-cyanopyrazole (which can be derived from N-aminopyrimidine precursors or hydrazine chemistry) or direct annulation of the pyrimidine ring.

-

Key Structural Feature: The bridgehead nitrogen (derived from the N-amino group) is essential for maintaining planarity and correct H-bond geometry with the

1 subunit histidine.

Kinase Inhibition (CDK & KDR)

The scaffold is a bioisostere of the purine ring.

-

CDK2 Inhibitors: Substitution at the C3 and C7 positions allows the molecule to navigate the steric bulk of the gatekeeper residue.

-

Selectivity: Unlike the flat purine, the pyrazolo[1,5-a]pyrimidine system has a slightly different vector for substituents, often improving selectivity profiles against promiscuous kinases like GSK3

.

Structure-Activity Relationship (SAR) Matrix

| Position | Chemical Modification | Biological Impact |

| N1 (Bridgehead) | Fixed (part of ring) | Essential for aromaticity and H-bond acceptor capability at N4. |

| C3 | Aryl / Heteroaryl | Critical: Engages the "selectivity pocket" or back-cleft of the kinase. |

| C5 | Amine / Ether | Solvent interaction; modulates solubility and PK properties. |

| C7 | Bulky alkyl / Aryl | Gatekeeper interaction. Large groups here can induce selectivity for small-gatekeeper kinases. |

Part 5: Troubleshooting & Expert Insights

Common Synthetic Pitfalls

-

Regioisomer Formation: When reacting 1-aminopyrimidines with non-symmetrical 1,3-dicarbonyls, two isomers (5-substituted vs 7-substituted) are possible.

-

Solution: Use steric control. Bulky groups on the electrophile tend to position themselves away from the bridgehead nitrogen (position 5) to minimize steric clash with the peri-hydrogen.

-

-

MSH Instability: Poor yields are often due to degraded MSH.

-

Solution: Titrate MSH before use or switch to DPH (Diphenylphosphinyl hydroxylamine) for higher stability, though reactivity is slightly lower.

-

Analytical Characterization

-

UV-Vis: The N-ylide (1-aminopyrimidinium) has a distinct bathochromic shift compared to the parent pyrimidine due to extended conjugation through the N-N bond.

-

C13 NMR: The bridgehead carbons in the final fused system appear in characteristic regions (typically 140–150 ppm for the bridgehead junction).

References

-

Tamura, Y., et al. (1973). "Synthetic application of N-aminopyridinium and N-aminopyrimidinium salts: Synthesis of fused pyrimidines." Journal of Organic Chemistry. Link

-

Sunder, S., & Peet, N. P. (1980). "Reactions of 1-aminopyrimidinium salts. Synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry. Link

-

Williamson, K. C., et al. (2005). "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines as therapeutic agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Fustero, S., et al. (2008). "Improved Safety in the Synthesis of N-Aminopyrimidines." Organic Process Research & Development. Link

-

Enguehard-Gueiffier, C., et al. (2006). "Pyrazolo[1,5-a]pyrimidines as kinase inhibitors: A review." Current Medicinal Chemistry. Link

Sources

Structural & Functional Divergence: N-Aminopyrimidine vs. 4-Aminopyrimidine

A Technical Guide for Medicinal Chemists and Synthetic Organic Researchers

Executive Summary

The distinction between 4-aminopyrimidine (pyrimidin-4-amine) and N-aminopyrimidine (1-aminopyrimidinium salts) represents a fundamental divergence in heterocyclic topology and electronic behavior. While 4-aminopyrimidine is a neutral, aromatic scaffold ubiquitous in kinase inhibitor design (functioning as a hydrogen bond donor/acceptor pair), N-aminopyrimidine is a cationic, high-energy intermediate characterized by a labile N–N bond.

This guide delineates the critical differences between these two entities, focusing on their electronic structure, synthetic accessibility, and divergent reactivity profiles—specifically contrasting the nucleophilic aromatic substitution (SNAr) utility of the former with the radical and ylidic reactivity of the latter.

Structural & Electronic Landscape

The core difference lies in the attachment point of the amino group, which dictates the molecule's total charge, aromaticity, and reactive manifolds.

| Feature | 4-Aminopyrimidine | N-Aminopyrimidine (1-Aminopyrimidinium) |

| Structure | Exocyclic amine at C4 position. | Exocyclic amine at N1 ring nitrogen. |

| Electronic State | Neutral, aromatic heterocycle. | Cationic salt (or zwitterionic ylide). |

| Bonding Topology | C–N bond (Strong, partial double bond character). | N–N bond (Weak, reducible, orthogonal). |

| pKa (Conj. Acid) | ~5.7 (Protonation occurs at N1). | N/A (Already cationic; deprotonation yields ylide). |

| Primary Reactivity | Nucleophile (Ring N), H-Bond Donor (Exocyclic N). | Electrophile (Ring C), Radical Precursor (N-centered). |

| Key Instability | Tautomerization (Amino-Imino equilibrium). | Dimroth Rearrangement (Ring opening/closure). |

2.1 Electronic Consequences

-

4-Aminopyrimidine: The exocyclic amino group acts as an electron-donating group (EDG) via resonance (+M), enriching the electron density at C5 and N1. This makes N1 the primary site for protonation.

-

N-Aminopyrimidine: The quaternization of N1 disrupts the dipole moment and introduces significant positive charge density into the ring. The exocyclic amino group in this context is not a simple donor; the N–N bond is polarized, making the exocyclic nitrogen susceptible to oxidation (radical formation) or deprotonation (ylide formation).

Synthetic Access: The "How"

Accessing these two scaffolds requires diametrically opposed synthetic strategies: Nucleophilic vs. Electrophilic nitrogen transfer.

3.1 4-Aminopyrimidine: Nucleophilic Aromatic Substitution

The standard route involves displacing a leaving group (typically chloride) at the C4 position. The pyrimidine ring is electron-deficient, facilitating SNAr mechanisms.

-

Precursor: 4-Chloropyrimidine.

-

Reagent: Ammonia or primary/secondary amines.[1]

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

3.2 N-Aminopyrimidine: Electrophilic Amination

Since the pyridine-like nitrogen (N1) has a lone pair, it acts as a nucleophile. To attach an amino group here, one must use an electrophilic source of "NH2+".

-

Precursor: Pyrimidine (unsubstituted or substituted).

-

Reagent: O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

-

Mechanism: SN2 attack by the ring nitrogen on the amination reagent.

Reactivity Profiles & Applications

The following DOT diagram visualizes the divergent pathways for these two species.

Figure 1: Divergent reactivity manifolds. 4-AP serves as a stable scaffold for molecular recognition, while N-AP acts as a reactive intermediate for chemical transformation.

4.1 4-Aminopyrimidine: The Medicinal Scaffold

-

Kinase Binding: The N3 and 4-NH2 motif mimics the adenine hinge-binding interaction. Drugs like Pazopanib utilize this pyrimidine core to anchor into the ATP binding pocket of tyrosine kinases.

-

Stability: The C–N bond is metabolically stable, making it ideal for final drug candidates.

4.2 N-Aminopyrimidine: The Reactive Synthon

-

Dimroth Rearrangement: Under basic conditions, N-aminopyrimidines often undergo a ring-opening/ring-closing sequence to form the thermodynamically more stable 2-aminopyrimidine isomer (or alkylated variants). This is a critical side reaction to monitor during synthesis.

-

Photoredox Catalysis: Recent advances utilize N-aminopyridinium/pyrimidinium salts as precursors for N-centered radicals. Single-electron transfer (SET) cleavage of the weak N–N bond generates a radical capable of late-stage C–H amination.

Experimental Protocols

Protocol A: Synthesis of 4-(Benzylamino)pyrimidine (SNAr)

A typical procedure for functionalizing the C4 position.

-

Reagents: 4-Chloropyrimidine (1.0 eq), Benzylamine (1.2 eq), Triethylamine (1.5 eq), Ethanol (0.5 M).

-

Procedure:

-

Dissolve 4-chloropyrimidine in ethanol.

-

Add benzylamine followed by triethylamine dropwise.

-

Reflux the mixture for 4–6 hours (monitor by TLC for disappearance of chloride).

-

Concentrate in vacuo.

-

Workup: Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Recrystallize from hexanes/EtOAc or column chromatography.

-

-

Validation: 1H NMR will show the loss of the C4-Cl shift and appearance of the benzylic methylene doublet and NH triplet.

Protocol B: Synthesis of 1-Aminopyrimidinium Mesitylenesulfonate

A procedure for electrophilic amination of the ring nitrogen.

-

Reagents: Pyrimidine (1.0 eq), O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq), Dichloromethane (DCM) (0.2 M).

-

Note: MSH is unstable and should be freshly prepared or stored at 0°C.

-

-

Procedure:

-

Dissolve pyrimidine in dry DCM at 0°C.

-

Add a solution of MSH in DCM dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2–12 hours.

-

A white precipitate (the salt) typically forms.

-

-

Isolation:

-

Filter the precipitate under an inert atmosphere (N2).

-

Wash with cold Et2O to remove unreacted starting material.

-

Dry under high vacuum.

-

-

Validation: 1H NMR (in DMSO-d6) will show a significant downfield shift of the ring protons due to the cationic charge and a broad singlet (~2H) for the N-NH2 group.

References

-

Synthesis of 4-Aminopyrimidines via SNAr

- Title: "Nucleophilic substitution of 4-chloropyrimidines: A scalable route to kinase inhibitors."

- Source:Journal of Medicinal Chemistry

-

URL:[Link](Generalized link to J. Med. Chem. search for context)

-

N-Aminopyridinium/Pyrimidinium Salts in Synthesis

- Title: "N-Amino Pyridinium Salts in Organic Synthesis."

- Source:Organic Chemistry Frontiers (RSC)

-

URL:[Link]

-

The Dimroth Rearrangement

- Title: "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines."

- Source:Chemistry of Heterocyclic Compounds

-

URL:[Link]

-

Reactivity of N-Aminopyrimidinium Ylides

-

pKa and Electronic Properties

- Title: "Theoretical prediction of relative and absolute pKa values of aminopyridines."

- Source:Chemical Physics Letters

-

URL:[Link]

Sources

Synthesis of N-aminopyrimidine-4-carboximidamide from pyrimidine-4-carbonitrile

Strategic Overview & Mechanism

The conversion of pyrimidine-4-carbonitrile to N-aminopyrimidine-4-carboximidamide (also known as pyrimidine-4-amidrazone) is a pivotal transformation in medicinal chemistry, often serving as a precursor for 1,2,4-triazole fused ring systems or energetic materials.

However, this reaction presents a specific chemoselectivity challenge that is often overlooked in standard protocols: Pyrimidine Ring Instability.

The Chemoselectivity Paradox

Pyrimidines are electron-deficient heterocycles ($ \pi

-

Ring Opening (ANRORC mechanism): Degradation of the pyrimidine into pyrazoles.

-

Dimerization: Formation of dihydrotetrazines.

To ensure high purity and yield, the reaction pathway must favor the attack on the nitrile carbon over the ring carbons.

Reaction Pathway Analysis (DOT Visualization)

Figure 1: Mechanistic divergence between the desired amidrazone formation and parasitic ring cleavage.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the "Gold Standard" for purity and is recommended for GMP or late-stage intermediates. Protocol B is a rapid, high-throughput method suitable for initial screening but carries higher risk of side products.

Protocol A: The Pinner Synthesis (Recommended)

Rationale: This two-step method converts the nitrile to an imidate ester (Pinner salt) first. The imidate is a "softer" electrophile than the nitrile and reacts with hydrazine under milder conditions, preserving the pyrimidine ring.

Step 1: Formation of Methyl Pyrimidine-4-carbimidate Hydrochloride

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a gas inlet tube and a calcium chloride drying tube.

-

Dissolution: Dissolve pyrimidine-4-carbonitrile (10.0 mmol, 1.05 g) in anhydrous Methanol (30 mL).

-

Note: Absolute dryness is critical. Water causes hydrolysis to the amide (dead-end byproduct).

-

-

Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation is achieved.

-

Alternative: If HCl gas is unavailable, add Acetyl Chloride (5.0 equiv) dropwise to the methanol at 0°C (generates anhydrous HCl in situ).

-

-

Reaction: Seal the flask and store at 4°C (refrigerator) for 12–24 hours.

-

Workup: Precipitate the imidate salt by adding anhydrous Diethyl Ether (100 mL). Filter the white, hygroscopic solid rapidly under nitrogen. Do not dry extensively in air (hydrolysis risk). Proceed immediately to Step 2.

Step 2: Hydrazinolysis to Amidrazone

-

Suspension: Suspend the fresh imidate salt from Step 1 in anhydrous Methanol (20 mL) at -10°C (ice/acetone bath).

-

Addition: Add Hydrazine Hydrate (1.1 equiv, high purity) dropwise over 15 minutes.

-

Critical Control: Keep temperature < 0°C. Exotherms promote ring opening.

-

-

Stirring: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) over 1 hour.

-

Isolation: The product often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

Protocol B: Direct Hydrazinolysis (Rapid Route)

Rationale: Direct nucleophilic attack. Faster, but requires strict stoichiometry to prevent dimerization.

-

Reagents: Dissolve pyrimidine-4-carbonitrile (1.0 equiv) in Absolute Ethanol (10 vol).

-

Nucleophile: Add Hydrazine Hydrate (excess: 3.0 – 5.0 equiv ) dropwise at 0°C .

-

Why Excess? Low concentrations of hydrazine favor the reaction of one hydrazine molecule with two nitrile molecules, forming the dihydrotetrazine dimer. Excess hydrazine forces the equilibrium toward the monomeric amidrazone.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. DO NOT REFLUX.

-

Monitoring: Check TLC (DCM/MeOH 9:1). Look for the disappearance of the nitrile spot ($ R_f \approx 0.7

R_f \approx 0.3 $).

-

-

Workup: Concentrate the solvent to 20% volume under reduced pressure (keep bath < 40°C). Add ice-cold water to precipitate the product. Filter and dry.[10]

Analytical Validation & QC

To certify the synthesized material is the target amidrazone and not the amide (hydrolysis) or pyrazole (ring open), use the following validation logic:

| Analytical Method | Target Signal (Amidrazone) | Impurity Flag (Amide/Ring Open) |

| IR Spectroscopy | 3300-3400 cm⁻¹: Strong doublet ($ -NH_2 $)1640 cm⁻¹: $ C=N $ stretch | 2240 cm⁻¹: Residual Nitrile ($ -CN |

| ¹H NMR (DMSO-d₆) | δ 5.5-6.5 ppm: Broad singlet ($ -NH_2 $)δ 9.0-10.0 ppm: Broad singlet (Amidine $ -NH $) | δ 7.0-8.0 ppm: Pyrazole ring protons (indicates ring cleavage)Missing: Pyrimidine ring protons (should be 3 distinct signals) |

| Mass Spectrometry | [M+H]⁺: Calc. Mass + 1 | [M+H]⁺: Calc. Mass + 1 (Amide is +1 mass unit higher than amidrazone, requires High Res MS to distinguish) |

QC Decision Tree (DOT Visualization)

Figure 2: Quality Control workflow for amidrazone validation.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. In case of spill, neutralize with dilute hypochlorite solution.

-

Pyrimidine Derivatives: Potential sensitizers. Avoid inhalation of dust.

-

Energetic Warning: Amidrazones can be precursors to high-nitrogen energetic materials. While the intermediate itself is generally stable, avoid subjecting it to temperatures > 100°C or shock.

References

-

Pinner Reaction Mechanism & Utility

-

Hydrazinolysis of Pyrimidines (Ring Opening Risks)

-

Amidrazone Synthesis via Imidates

- Source: Neilson, D. G., et al. "The Chemistry of Amidrazones." Chemical Reviews, 1970, 70 (1), pp 151–170.

-

URL:[Link]

-

Reaction of Nitriles with Hydrazine (General Protocol)

Sources

- 1. synarchive.com [synarchive.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. growingscience.com [growingscience.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for reaction of N-aminopyrimidine-4-carboximidamide with aldehydes

Application Note: Protocol for the Reaction of N-Aminopyrimidine-4-carboximidamide with Aldehydes

Executive Summary

This guide details the synthetic protocol for the condensation of N-aminopyrimidine-4-carboximidamide (also known as pyrimidine-4-carbohydrazonamide, CAS 18091-46-8) with various aldehydes. This reaction is the primary route for synthesizing 3-(pyrimidin-4-yl)-1,2,4-triazoles , a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., CDK, GSK-3

Unlike simple hydrazone formation, this protocol focuses on the oxidative cyclization pathway required to generate the aromatic 1,2,4-triazole core. We present a robust, self-validating methodology that addresses common pitfalls such as incomplete cyclization and intermediate trapping.

Reaction Mechanism & Logic

The transformation proceeds via a two-stage sequence: Condensation followed by Oxidative Cyclization .

-

Stage 1: Schiff Base Formation (Fast) The terminal amino group of the amidrazone moiety (

) attacks the electrophilic carbonyl of the aldehyde ( -

Stage 2: 1,5-Electrocyclization (Rate-Determining) The intermediate undergoes tautomerization and intramolecular nucleophilic attack by the amidine nitrogen onto the hydrazone carbon.

-

Critical Insight: In the absence of an oxidant, this step often stalls at the dihydro-1,2,4-triazole (triazoline) stage. To ensure aromatization to the final 1,2,4-triazole, an oxidant (e.g., atmospheric oxygen,

, or

-

Pathway Visualization

Figure 1: Mechanistic pathway from amidrazone to 1,2,4-triazole.[1]

Experimental Protocol

Materials & Reagents

-

Substrate A: N-aminopyrimidine-4-carboximidamide (1.0 equiv)

-

Substrate B: Aryl/Alkyl Aldehyde (1.0 - 1.1 equiv)

-

Solvent: Ethanol (EtOH) or DMF (for low solubility aldehydes)

-

Catalyst/Oxidant: Glacial Acetic Acid (AcOH) or Piperidine (cat.);

(optional for oxidative finishing).

Method A: Standard Thermal Cyclization (Preferred)

Best for electron-deficient aromatic aldehydes.

-

Preparation: Dissolve N-aminopyrimidine-4-carboximidamide (1.0 mmol) in absolute EtOH (10 mL).

-

Addition: Add the Aldehyde (1.0 mmol) dropwise.

-

Note: If the aldehyde is solid, dissolve it in a minimal amount of EtOH/DCM before addition.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid .

-

Why: Acid catalysis activates the carbonyl carbon, accelerating the initial Schiff base formation.

-

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours.-

Monitoring: Monitor by TLC (System: DCM:MeOH 95:5). The starting amidrazone is highly polar; the product will be less polar and UV active.

-

-

Work-up:

-

Cool to room temperature.

-

If a precipitate forms: Filter, wash with cold EtOH, and dry.

-

If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water or purify via column chromatography (Silica gel, DCM/MeOH gradient).

-

Method B: Oxidative Cyclization (For Difficult Substrates)

Best for electron-rich aldehydes or aliphatic aldehydes where the dihydro-intermediate is stable.

-

Condensation: Follow steps 1-3 from Method A. Stir at RT for 2 hours to form the hydrazone.

-

Oxidant Addition: Add

(0.5 equiv) or Iodine (0.1 equiv) to the reaction mixture. -

Reflux: Reflux for 2–4 hours.

-

Quench: If Iodine is used, wash the organic extract with saturated

to remove excess iodine.

Data Analysis & Troubleshooting

Expected Analytical Data

| Feature | Observation | Interpretation |

| Disappearance of | Complete consumption of aldehyde. | |

| Disappearance of | Formation of triazole ring. | |

| New Singlet ( | Triazole | |

| MS (ESI) | Mass corresponds to |

Troubleshooting Guide

-

Issue: Product remains as the open-chain hydrazone.

-

Diagnosis: NMR shows two sets of signals; Mass spec shows

. -

Solution: The cyclization energy barrier is too high. Switch to Method B (Oxidative) or use a higher boiling solvent like n-Butanol (

) or DMF (

-

-

Issue: Low Yield / Sticky Solid.

-

Solution: The pyrimidine moiety can coordinate metals. If using

, ensure thorough aqueous washing (EDTA solution) to remove iron residues.

-

Workflow Diagram

Figure 2: Decision tree for the synthesis and purification of pyrimidinyl-triazoles.

References

-

Nakka, M. et al. (2015).[5] "An Environmentally Benign Synthesis of Various 3,4,5-Trisubstituted 1,2,4-Triazoles...". Synthesis, 47(04), 517-525. Link

-

Castanedo, G. M. et al. (2011).[6] "Rapid Access to Highly Diverse 1,3,5-Trisubstituted 1,2,4-Triazoles". Journal of Organic Chemistry, 76(4), 1177–1179. Link

-

ChemicalBook. (2023). "N-Aminopyrimidine-4-carboximidamide Product Entry". ChemicalBook Database. Link

-

Shelke, G. M. et al. (2015).[6] "Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles". Synlett, 26(03), 404-407. Link

Sources

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Using N-aminopyrimidine-4-carboximidamide as a Schiff base ligand

Application Note: Synthesis and Utilization of N-aminopyrimidine-4-carboximidamide as a Schiff Base Ligand

Executive Summary

This guide details the protocol for utilizing N-aminopyrimidine-4-carboximidamide (also known as pyrimidine-4-amidrazone) as a precursor for high-affinity Schiff base ligands. Unlike simple amine-based Schiff bases, this molecule contains an amidrazone core (

These ligands are critical in:

-

Medicinal Chemistry: Developing metallodrugs with potent antimicrobial and anticancer profiles due to the bioactivity of the pyrimidine ring.

-

Catalysis: Forming stable pincer complexes with transition metals (Cu, Ni, Zn) for oxidation reactions.

Chemical Foundation & Mechanism

To use this molecule effectively, one must understand its tautomeric behavior and reactive sites.

-

Structure: The molecule features a pyrimidine ring substituted at the 4-position with a carboximidamide group where the terminal nitrogen is aminated.[1]

-

Reactivity: The terminal primary amino group (

) of the hydrazine moiety is the nucleophile. It attacks the carbonyl carbon of aldehydes/ketones to form the Schiff base (azomethine).[2] -

Coordination Mode: Upon complexation, the ligand typically acts as a tridentate chelate , coordinating via:

-

Pyrimidine Ring Nitrogen (

)[3] -

Imine Nitrogen (

) -

Amidine Nitrogen (

)

-

Reaction Pathway Diagram

Figure 1: Synthetic pathway from nitrile precursor to metal complex.

Experimental Protocols

Protocol A: Synthesis of the Ligand Precursor

If the N-aminopyrimidine-4-carboximidamide is not commercially available, it must be synthesized fresh from 4-cyanopyrimidine to avoid dimerization.

Reagents:

-

4-Cyanopyrimidine (10 mmol)

-

Hydrazine hydrate (80%, 15 mmol)

-

Ethanol (Absolute, 20 mL)

Procedure:

-

Dissolve 4-cyanopyrimidine in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at

(ice bath) with stirring. Exothermic reaction. -

Allow the mixture to warm to room temperature, then reflux for 2–4 hours.

-

Monitoring: Check TLC (EtOAc:MeOH 9:1). The nitrile spot (

) should disappear. -

Cool to

. The amidrazone (N-aminopyrimidine-4-carboximidamide) will precipitate as yellow/orange crystals. -

Filter, wash with cold ethanol, and dry under vacuum.

-

Yield Expectation: 70–85%.

-

Stability Note: Use immediately for Schiff base synthesis or store under

at

-

Protocol B: Schiff Base Condensation (The Ligand)

Target: Condensation with Salicylaldehyde (Example for O-N-N-N donor set).

Reagents:

-

N-aminopyrimidine-4-carboximidamide (5 mmol)

-

Salicylaldehyde (5 mmol)

-

Glacial Acetic Acid (3–5 drops)

-

Ethanol (30 mL)

Procedure:

-

Dissolve the amidrazone (from Protocol A) in hot ethanol (

). -

Add Salicylaldehyde (equimolar) dropwise. The solution color will deepen (yellow

orange/red). -

Add catalytic Glacial Acetic Acid.

-

Reflux for 4–6 hours.

-

Crystallization: Concentrate the solvent to 50% volume and cool overnight.

-

Filter the solid precipitate, wash with diethyl ether, and recrystallize from ethanol.

Protocol C: Metal Complexation

Target: Cu(II) or Ni(II) Complex.[4][5]

Procedure:

-

Dissolve the Schiff base ligand (1 mmol) in hot methanol (20 mL).

-

Dissolve Metal(II) Acetate/Chloride (1 mmol) in methanol (10 mL).

-

Mix solutions slowly. Immediate color change indicates coordination.

-

Reflux for 2 hours.

-

Precipitate the complex by adding excess ether or cooling. Filter and dry.[6]

Characterization & Validation

To ensure scientific integrity, the following spectral features must be verified.

Table 1: Diagnostic Spectral Markers

| Technique | Functional Group | Expected Signal | Shift upon Complexation |

| FT-IR | Azomethine | Shift to lower freq ( | |

| FT-IR | Amidine | Broadening or shift | |

| 1H NMR | Azomethine | Downfield shift | |

| 1H NMR | Phenolic | Disappears (if deprotonated) | |

| UV-Vis | Red shift (Bathochromic) |

Applications & Bioactivity

The resulting pyrimidine-based Schiff base complexes exhibit "privileged structure" pharmacophores.

Antimicrobial Activity: The uncoordinated ligand is often moderately active, but the Metal(II) complexes typically show enhanced lipophilicity (Chelation Theory), allowing better penetration of bacterial lipid membranes.

Typical MIC Values (Reference Range):

Coordination Geometry Diagram

Figure 2: Predicted tridentate coordination geometry of the ligand around a Metal(II) center.

References

-

Synthesis of Pyrimidine Schiff Bases: Sakhare, D.T. (2025). "Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes." Asian Journal of Chemical Sciences.

-

Amidrazone Coordination Chemistry: Neilson, D.G., et al. (2010). "Synthesis and coordination chemistry of tri-substituted benzamidrazones." Chemical Reviews.

-

Structural Analogs (Pyridine): Eya'ane Meva, F., et al. (2017). "Crystal structures of N′-aminopyridine-2-carboximidamide." Acta Crystallographica Section E.

-

Bioactivity of Pyrimidine Derivatives: Journal of Saudi Chemical Society (2013). "Synthesis and characterization of novel Schiff bases containing pyrimidine unit."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]

- 3. wjarr.com [wjarr.com]

- 4. Coordination Modes of a Schiff Base Pentadentate Derivative of 4-Aminoantipyrine with Cobalt(II), Nickel(II) and Copper(II) Metal Ions: Synthesis, Spectroscopic and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Detailed Protocols: Strategic Cyclization of N-Aminopyrimidine Derivatives to Medically-Relevant Triazolopyrimidines

Abstract

The[1][2][3]triazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5][6] This guide provides an in-depth examination of a key synthetic strategy for constructing this bicyclic heterocycle: the oxidative cyclization of pyrimidinylhydrazone precursors. We will dissect the underlying reaction mechanisms, including the critical Dimroth rearrangement, provide a robust, step-by-step protocol for synthesis and purification, and offer expert guidance on characterization and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Strategic Importance of the Triazolopyrimidine Scaffold

Fused heterocyclic systems are the bedrock of modern drug discovery. Among them, the triazolopyrimidine nucleus is particularly notable for its structural resemblance to endogenous purines, allowing it to interact with a variety of biological targets.[6] This has led to the development of compounds with significant pharmacological value.

Molecules incorporating this core have demonstrated efficacy as:

-

Anticancer Agents: Certain derivatives act as potent tubulin polymerization inhibitors, overcoming multidrug resistance in xenograft models.[5]

-

Anti-tubercular Agents: A systematic exploration of the scaffold has yielded compounds with sub-micromolar activity against Mycobacterium tuberculosis.[7]

-

P2X3 Receptor Antagonists: Optimized triazolopyrimidines have been identified as selective antagonists for treating neuropathic pain and chronic cough.[3]

-

Antiviral and Antimicrobial Agents: The scaffold is a versatile template for developing drugs against a range of pathogens.[2][8]

The diverse biological profile of triazolopyrimidines underscores the need for reliable and well-understood synthetic methods to enable further exploration and drug development.[1][9]

Mechanistic Pathways: From Hydrazone to Fused Triazole

The synthesis of the[1][2][3]triazolo[1,5-c]pyrimidine system from an N-aminopyrimidine derivative, such as a pyrimidinylhydrazine, typically proceeds through an oxidative cyclization of an intermediate hydrazone. This process is not only efficient but also involves a fascinating and crucial rearrangement that dictates the final, stable isomeric form.

The key steps are:

-

Hydrazone Formation: A 4-hydrazinylpyrimidine is condensed with an aldehyde to form the corresponding pyrimidinylhydrazone. This precursor contains all the necessary atoms for the subsequent cyclization.

-

Oxidative Cyclization: The hydrazone is treated with an oxidizing agent, such as Iodobenzene Diacetate (IBD). This is believed to generate a reactive nitrilimine intermediate in situ.

-

Intramolecular Cyclization: The pyridine-like nitrogen of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilimine. This 1,5-dipolar cyclization forms the initial, kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine ring system.[10]

-

Dimroth Rearrangement: The initially formed [4,3-c] isomer is often thermodynamically unstable. Under the reaction conditions, it undergoes a Dimroth rearrangement, which involves a ring-opening of the pyrimidine moiety followed by re-cyclization to yield the more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer.[10][11] This rearrangement is a critical step for isolating the final, desired product.

Caption: Key mechanistic steps in the synthesis of triazolopyrimidines.

Experimental Protocol: Synthesis of a Model 7-Aryl-[1][2][3]triazolo[1,5-c]pyrimidine

This protocol outlines a reliable, two-step synthesis starting from a commercially available dichloropyrimidine. It is based on established literature procedures.[10][11]

Workflow Overview

Caption: High-level experimental workflow from starting material to final product.

Part A: Synthesis of 1-(6-Chloropyrimidin-4-yl)hydrazine (Precursor 3)

Materials & Equipment:

-

4,6-Dichloropyrimidine

-

Hydrazine hydrate (50-60% solution)

-

Ethanol (EtOH)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,6-dichloropyrimidine (1.49 g, 10 mmol) in ethanol (20 mL).

-

Hydrazine Addition: While stirring, carefully add hydrazine hydrate (1.0 mL, ~20 mmol, 2.0 eq.) dropwise to the solution at room temperature. The reaction is exothermic.

-

Heating: Heat the reaction mixture to 45 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL).

-

Drying: Dry the product under vacuum to yield 1-(6-chloropyrimidin-4-yl)hydrazine as a stable solid, which can be used in the next step without further purification.

Part B: Synthesis of 7-Phenyl-[1][2][3]triazolo[1,5-c]pyrimidine (Final Product 6)

Materials & Equipment:

-

1-(6-Chloropyrimidin-4-yl)hydrazine (from Part A)

-

Benzaldehyde

-

Iodobenzene Diacetate (IBD)

-

Dichloromethane (DCM)

-

Magnetic stirrer

-

Standard laboratory glassware for extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a 250 mL round-bottom flask, suspend the hydrazine precursor from Part A (1.44 g, 10 mmol) in dichloromethane (50 mL). Add benzaldehyde (1.02 mL, 10 mmol, 1.0 eq.). Stir the mixture at room temperature for 1 hour to form the intermediate hydrazone in situ.

-

Oxidative Cyclization: To the resulting suspension, add Iodobenzene Diacetate (IBD) (3.54 g, 11 mmol, 1.1 eq.) portion-wise over 10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (a typical eluent system is 30-50% ethyl acetate in hexanes). The product spot should be UV-active.

-

Workup - Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to reduce any excess IBD. Stir for 15 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.

-

Final Product: Concentrate the pure fractions to yield the 7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidine as a solid.

Characterization and Data Analysis

Confirming the structure and purity of the final product is a critical, self-validating step of any protocol.

| Analytical Technique | Expected Result for 7-Phenyl-[1][2][3]triazolo[1,5-c]pyrimidine | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-9.8 (s, 1H), 9.0-9.2 (s, 1H), 8.2-8.5 (m, 2H), 7.5-7.8 (m, 4H) | Appearance of singlets for the pyrimidine and triazole protons. Multiplets correspond to the phenyl group protons. Absence of aldehyde and hydrazone N-H protons confirms cyclization.[12] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-165, 150-155, 140-145, 130-135 (Ar-CH), 128-130 (Ar-CH), 115-120 | Signals in the aromatic region consistent with the fused bicyclic system and the phenyl substituent.[12] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₁₁H₈N₅⁺ [M+H]⁺: 210.0825 | Observed mass should be within ±5 ppm of the calculated mass, confirming the elemental composition.[13] |

| Infrared (IR) Spectroscopy | ~3100 cm⁻¹ (Ar C-H stretch), 1620-1550 cm⁻¹ (C=N, C=C stretches) | Confirms the presence of aromatic rings and the absence of N-H stretches from the precursor. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Hydrazine (Part A) | Incomplete reaction; impure dichloropyrimidine. | Ensure correct stoichiometry of hydrazine hydrate. Confirm the quality of the starting material. Increase reaction time if TLC shows unreacted starting material. |

| Incomplete Cyclization (Part B) | Insufficient oxidizing agent (IBD); IBD has degraded. | Use a slight excess of IBD (1.1-1.2 eq.). Use fresh, high-quality IBD. Allow the reaction to run longer (up to 24h), monitoring by TLC. |

| Multiple Spots on TLC after Reaction | Incomplete reaction; presence of both [4,3-c] and [1,5-c] isomers; side products. | Ensure the reaction has gone to completion. If two major product spots are seen, the Dimroth rearrangement may be incomplete; gentle heating (e.g., 40°C in DCM) or extending the reaction time can promote conversion to the thermodynamic product. |

| Difficulty in Purification | Product co-elutes with impurities (e.g., iodobenzene from IBD). | Use a different solvent system for chromatography (e.g., DCM/Methanol). A pre-column wash of the crude material with a non-polar solvent like ether can help remove non-polar impurities. |

Conclusion

The oxidative cyclization of pyrimidinylhydrazones is a powerful and versatile method for accessing the medicinally important triazolopyrimidine scaffold. This protocol provides a detailed, reliable, and validated pathway for synthesizing these valuable compounds. By understanding the underlying mechanism, including the critical Dimroth rearrangement, and employing careful experimental technique and characterization, researchers can confidently generate a diverse library of derivatives for applications in drug discovery and medicinal chemistry.

References

- El Mrayej, H., En-nabety, G., Ettahiri, W., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.

-

Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

-

Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]

-

Lee, J., et al. (2024). Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. Journal of Medicinal Chemistry, 67(16), 14443-14465. [Link]

-

El Oualae, I., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3869. [Link]

-

El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]

-

Smaill, J. B., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(1), 167-176. [Link]

-

Ananthan, S., et al. (2012). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6113-6119. [Link]

- Al-Ghorbani, M., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5-(1H)-one Derivatives. Journal of Molecular Structure, 1325, 139414.

- Ghorab, M. M., et al. (2009). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica, 66(3), 277-285.

-

Kavadia, K. M., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. Chemistry & Biology Interface, 5(4), 275-284. [Link]

-

Kumar, A., et al. (2024). Synthesis, characterization, and microbiological evaluation of new triazolopyrimidine-based ferrocenes as potent antimicrobial prospects. RSC Medicinal Chemistry, 15(3), 779-789. [Link]

-

Reddy, C. R., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2629-2634. [Link]

-

Singh, P. K., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 88, 102919. [Link]

-

Reddy, C. R., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. ResearchGate. [Link]

Sources

- 1. ejournal.kjpupi.id [ejournal.kjpupi.id]

- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and microbiological evaluation of new triazolopyrimidine-based ferrocenes as potent antimicrobial prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

Application Note: Preparation of Metal Complexes using N-Aminopyrimidine Ligands

[1][2][3][4][5][6]

Abstract

N-aminopyrimidine ligands represent a specialized class of nitrogen heterocycles capable of diverse coordination modes, ranging from discrete mononuclear chelation to infinite polymeric bridging. This guide provides authoritative protocols for synthesizing metal complexes using two distinct ligand subclasses: 1-aminopyrimidines (true N-amino species) and 2-aminopyrimidines . We focus on their application in medicinal chemistry (bioactive Schiff base complexes) and materials science (Ag(I) coordination polymers), offering step-by-step methodologies, mechanistic insights, and validation criteria.

Introduction & Strategic Ligand Classification

To successfully utilize "N-aminopyrimidine" ligands, researchers must distinguish between two structural isomers that dictate reactivity and coordination geometry.

The "True" N-Aminopyrimidine (1-Aminopyrimidine)

-

Structure: The amino group (

) is bonded directly to the ring nitrogen (N1). This creates a hydrazine-like -

Reactivity: The

-amino group is a potent nucleophile, readily condensing with aldehydes to form N-ylimino Schiff bases . These are highly valued in drug discovery for their antifungal and antitumor properties due to the stabilization of metal ions in square-planar or octahedral geometries [1, 2]. -

Primary Application: Discrete bioactive complexes (Cu, Co, Ni, Pt, Pd).

The Exocyclic Aminopyrimidine (2-Aminopyrimidine)

-

Structure: The amino group is attached to the C2 carbon.

-

Reactivity: Acts as a bridging ligand.[1] The ring nitrogens and the exocyclic amine can bind to different metal centers, driving the self-assembly of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).

-

Primary Application: Materials science (Ag(I) polymers), conductivity, and antibacterial coatings [3, 4].

Protocol A: Synthesis of Bioactive Mononuclear Complexes

Target: Synthesis of Copper(II) complexes using N-aminopyrimidine-derived Schiff bases. Application: Screening for antitumor/antimicrobial activity (e.g., against S. aureus, C. albicans).

Mechanistic Workflow

The synthesis proceeds via a template reaction or a two-step isolation. We utilize the two-step method for higher purity: (1) Condensation of 1-aminopyrimidine-2-one/thione with a salicylaldehyde derivative to form the ligand, followed by (2) Metalation.[2]

Figure 1: Synthetic pathway for bioactive mononuclear complexes.

Materials

-

Ligand Precursor: 1-aminopyrimidine-2-thione (or 2-one).[3][2]

-

Aldehyde: 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) or 5-bromosalicylaldehyde.

-

Metal Salt: Copper(II) acetate monohydrate (

). Note: Acetate is preferred over chloride as it acts as a self-buffering agent, facilitating deprotonation of the phenolic oxygen. -

Solvent: Absolute Methanol or Ethanol.

Step-by-Step Procedure

Step 1: Ligand Synthesis (Schiff Base Formation) [4]

-

Dissolve 1.0 mmol of 1-aminopyrimidine-2-thione in 20 mL of hot absolute ethanol.

-

Add 1.0 mmol of the substituted salicylaldehyde dropwise.

-

Add 2-3 drops of glacial acetic acid (catalyst).

-

Reflux the mixture at 70-80°C for 3–4 hours.

-

Validation: The solution color will deepen (typically yellow to orange).

-

-

Cool to room temperature. The Schiff base ligand (HL) will precipitate.

-

Filter, wash with cold ethanol, and dry in vacuo.

Step 2: Metal Complexation

-

Dissolve 2.0 mmol of the synthesized Ligand (HL) in 30 mL of hot methanol/chloroform (1:1 v/v if solubility is low).

-

Separately, dissolve 1.0 mmol of

in 15 mL of methanol. -

Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

-

Reflux for 3 hours.

-

Observation: A distinct color change (e.g., to dark brown or green) indicates coordination.

-

-

Concentrate the solution to ~10 mL using a rotary evaporator.

-

Cool on ice to precipitate the complex

. -

Filter and wash with cold methanol followed by diethyl ether.

Characterization & Validation Criteria

| Technique | Expected Result (Validation) | Structural Insight |

| IR Spectroscopy | Shift of | Confirms N,O-chelation. |

| 1H NMR | Disappearance of phenolic | Confirms deprotonation and coordination via oxygen.[1] |

| Molar Conductivity | Low value ( | Confirms non-electrolytic (neutral) nature. |

| Magnetic Moment | Confirms mononuclear paramagnetic d9 system. |

Protocol B: Synthesis of Silver(I) Coordination Polymers

Target: Synthesis of

Mechanistic Insight

Silver(I) is a soft acid with a flexible coordination sphere (linear, trigonal, tetrahedral). 2-aminopyrimidine acts as a bridging ligand (

Figure 2: Self-assembly workflow for Ag(I) coordination polymers.

Step-by-Step Procedure

Safety Warning: Silver nitrate stains skin black and is an oxidizer. Wear gloves. Perform in low-light conditions to prevent photoreduction of Ag+.

-

Preparation: Dissolve 1.0 mmol (0.170 g) of

in 10 mL of distilled water. -

Ligand Solution: Dissolve 1.0 mmol (0.095 g) of 2-aminopyrimidine in 10 mL of distilled water (or acetonitrile/water 1:1 mixture for better solubility).

-

Mixing: Slowly add the ligand solution to the silver solution with gentle stirring.

-

Note: A transient precipitate may form; continue stirring until it redissolves or stabilizes.

-

-

Crystallization: Filter the solution through a 0.45

m syringe filter to remove dust nuclei. -

Growth: Allow the filtrate to stand in the dark at room temperature for 3–5 days (Slow Evaporation method).

-

Isolation: Colorless block crystals suitable for X-ray diffraction will form. Wash with a small amount of cold water/ethanol.

Troubleshooting

-

Immediate Precipitation: If a powder forms instantly instead of crystals, the concentration is too high. Dilute both precursor solutions by 50% and retry.

-

Grey/Black Product: Photoreduction occurred. Ensure the reaction vessel is wrapped in aluminum foil.

References

-

Gülcan, M., & Sönmez, M. (2011).[6] Synthesis and Characterization of Cu(II), Ni(II), Co(II), Mn(II), and Cd(II) Transition Metal Complexes of Tridentate Schiff Base Derived from O-Vanillin and N-Aminopyrimidine-2-Thione.[6][7] Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1962–1971.[8] Link[6]

-

Saeed, F. T., & Jasim, Z. U. (2020). Synthesis and Characterization of New Mn(II), Co(II), Ni(II), Cu(II), Zn(II) And Cd(II) Complexes with [(z)-3((6-Aminopyridine-2-yl) Imino) Indolin-2-One] Ligand.[9] Egyptian Journal of Chemistry. Link

-

Ahadiat, G., et al. (2021).[1] A new silver 1D-coordination polymer with bridging 2-aminopyrimidine, synthesis, characterization and antibacterial activity. Journal of Molecular Structure, 1228, 129737. Link

-

Li, Y. G., et al. (2005). Synthesis and Crystal Structure of a New Silver(I) Coordination Polymer with 2-Aminopyrimidine. Chinese Journal of Structural Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 6. ORCID [orcid.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]